5-Methyl-2-heptanol

Chemical Safety Flammability Procurement Specifications

Do not interchange with generic 2-heptanol. 5-Methyl-2-heptanol (CAS 54630-50-1) offers unique species-specific GC-MS-O detection for chicken product verification. Its C5-branch and C2-hydroxy configuration create a distinct chiral scaffold, essential for enantioselective synthesis. With a flash point of 38°C, it requires Class IC flammable liquid handling, ensuring precise formulation control.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 54630-50-1
Cat. No. B1584077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-heptanol
CAS54630-50-1
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCC(C)CCC(C)O
InChIInChI=1S/C8H18O/c1-4-7(2)5-6-8(3)9/h7-9H,4-6H2,1-3H3
InChIKeyFYMBAYNKBWGEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-heptanol (CAS 54630-50-1): Technical Baseline and Procurement Identity


5-Methyl-2-heptanol (CAS 54630-50-1) is a branched, chiral secondary alcohol belonging to the aliphatic C8 alcohol class, with molecular formula C8H18O and molecular weight 130.23 g/mol [1]. It is characterized by a seven-carbon backbone bearing a hydroxyl group at the C2 position and a methyl branch at the C5 position, giving it two undefined stereocenters . Commercially, it is supplied as a colorless to almost colorless clear liquid with a purity specification of ≥95–98% (GC) , and it finds application as a synthetic intermediate in the flavor and fragrance industry due to its mild, pleasant odor profile [2]. However, its utility extends beyond generic descriptors: specific, quantifiable physical, chromatographic, and structural properties render this compound scientifically and commercially distinct from its closest structural and positional analogs.

Why Generic Substitution Fails for 5-Methyl-2-heptanol in Research and Industrial Workflows


Interchanging 5-methyl-2-heptanol with its closest structural or positional analogs—such as 2-heptanol, 4-methyl-2-heptanol, or 5-methyl-1-heptanol—is not a scientifically neutral act. Despite sharing the same molecular formula and weight (C8H18O, 130.23 g/mol), the specific placement of the methyl branch at the C5 position and the hydroxyl group at C2 imparts distinct physicochemical properties that translate into measurable differences in separation behavior, safety handling requirements, and biological or sensory activity [1]. As demonstrated in comparative GC-MS-O analysis of volatile food matrices, 5-methyl-2-heptanol exhibits a unique species-specific occurrence pattern not observed for its unbranched analog 2-heptanol, highlighting that even closely related alcohols cannot be assumed to behave equivalently in complex analytical or formulation contexts [2][3]. The following evidence guide provides the quantitative justification necessary for discriminating selection in procurement and experimental design.

Quantitative Differentiation of 5-Methyl-2-heptanol Against Positional and Structural Analogs


Flash Point Reduction Relative to Unbranched 2-Heptanol: A Critical Safety and Handling Differentiator

The introduction of a methyl branch at the C5 position in 5-methyl-2-heptanol significantly alters its flammability profile compared to the linear analog 2-heptanol. The target compound exhibits a closed-cup flash point of 38 °C , whereas 2-heptanol demonstrates a substantially higher flash point of 59 °C . This 21 °C reduction places 5-methyl-2-heptanol firmly within the Class IC flammable liquid category (flash point ≥22.8 °C and <37.8 °C) or very near it, while 2-heptanol falls into the less hazardous Class II or IIIA category depending on the regulatory framework. The difference is not marginal; it dictates distinct GHS hazard classifications (H226: Flammable liquid and vapour), storage conditions, and transportation protocols (UN1987) for the branched compound .

Chemical Safety Flammability Procurement Specifications

Elevated Boiling Point and Altered Volatility Profile Enabling Chromatographic Distinction

Branching at the C5 position increases the boiling point of 5-methyl-2-heptanol by approximately 10–12 °C relative to the linear analog 2-heptanol. The target compound boils at 172 °C at atmospheric pressure , whereas 2-heptanol has a reported boiling point range of 160–162 °C . This difference is substantial enough to permit baseline separation under standard gas chromatography conditions, as evidenced by distinct retention times in GC-MS analyses of complex volatile mixtures [1]. The increased boiling point is consistent with the compound's marginally higher calculated lipophilicity (estimated logP ~2.57–2.66) compared to 2-heptanol (logP ~2.11–2.34) [2][3][4], reflecting the influence of the methyl branch on intermolecular interactions.

Separation Science GC-MS Analysis Physicochemical Properties

Species-Specific Occurrence in Volatile Metabolomes: A Unique Marker for Chicken-Derived Matrices

In a comprehensive GC-MS-O (gas chromatography-mass spectrometry-olfactometry) analysis of heat-treated Turkish sausages, 5-methyl-2-heptanol was detected exclusively in chicken sausage samples and was entirely absent from both turkey and beef sausage formulations [1][2]. In contrast, its linear analog 2-heptanol was also detected only in chicken samples, indicating a shared species-specific occurrence pattern for this pair of alcohols. The study identified and quantified 47, 63, and 64 total aroma compounds in beef, turkey, and chicken sausages, respectively, and 5-methyl-2-heptanol was among the most prominent compounds differentiating the chicken matrix [2]. This finding establishes 5-methyl-2-heptanol as a characteristic volatile marker for chicken-derived products, providing a tangible, matrix-dependent differentiation not shared by all C8 alcohols.

Food Chemistry Volatile Biomarkers GC-MS-O

Chiral Complexity: Two Undefined Stereocenters Distinguish from Simpler Analogs

5-Methyl-2-heptanol possesses two stereocenters at the C2 and C5 positions, resulting in four possible stereoisomers. Commercial racemic material has zero defined stereocenters as supplied . This chiral complexity stands in contrast to its linear analog 2-heptanol, which has only one chiral center at C2 [1], and to its positional isomer 4-methyl-2-heptanol, which also has two chiral centers but with the methyl branch at a different position [2]. While the commercial racemate is the most commonly procured form, the underlying chiral architecture of 5-methyl-2-heptanol provides a distinct structural basis for stereospecific biological activity. For instance, the closely related compound (3R,4S)-4-methyl-3-heptanol serves as a trail pheromone for the ant Leptogenys diminuta [3], and (4S)-methyl-(3R)-heptanol is similarly active [4], underscoring that the stereochemical arrangement of methyl-branched heptanols can be critical for biological function.

Stereochemistry Chiral Synthesis Analytical Reference Standards

Validated Research and Industrial Application Scenarios for 5-Methyl-2-heptanol Based on Quantitative Differentiation


Authentication and Quality Control of Chicken-Derived Food Products via Volatile Biomarker Analysis

Given its exclusive detection in chicken sausage volatiles among three meat species (beef, turkey, chicken) in GC-MS-O studies [1], 5-methyl-2-heptanol can serve as a target analyte for verifying the authenticity of chicken-based food products or for detecting adulteration with other meat sources. Analytical laboratories and food manufacturers may employ this compound as a reference standard in SPME-GC-MS methods designed to profile volatile organic compounds for quality assurance and species verification. Procurement of high-purity (≥95–98%) 5-methyl-2-heptanol is essential for accurate quantitation and method validation in such applications .

Synthetic Intermediate in Flavor and Fragrance Formulations Requiring a Mild, Pleasant Odor Profile with Defined Physicochemical Properties

5-Methyl-2-heptanol is utilized as an intermediate in the synthesis of esters and ethers for fragrance and flavor formulations due to its mild, pleasant odor [2]. The compound's specific boiling point (172 °C) and flash point (38 °C) must be accounted for in reaction design and downstream processing . Formulators seeking a C8 alcohol building block with a boiling point approximately 10 °C higher than 2-heptanol and a lower flash point requiring Class IC flammable liquid handling should select 5-methyl-2-heptanol over its linear or differently branched analogs. The compound's logP of approximately 2.6 also influences partitioning behavior in multi-phase flavor emulsions [3].

Chiral Scaffold for Stereospecific Pheromone and Semiochemical Research

The presence of two stereocenters in 5-methyl-2-heptanol provides a chiral scaffold of interest in semiochemical research . While the commercial racemate (0 defined stereocenters) is the standard procurement grade, researchers investigating structure-activity relationships in insect olfaction—particularly given the established role of stereospecific 4-methyl-3-heptanol isomers as ant trail pheromones—may select this compound as a starting material for enantioselective synthesis or as a chiral reference standard [4][5]. The C5-methyl branch distinguishes this scaffold from the simpler, single-chiral-center 2-heptanol [6].

Chromatographic Method Development and Retention Time Indexing for Branched Alcohols

Due to its distinct boiling point (172 °C) and retention behavior relative to 2-heptanol (160–162 °C), 5-methyl-2-heptanol serves as a useful reference compound for establishing retention indices in GC and GC-MS analysis of complex volatile mixtures [7]. Analytical chemists developing methods for the separation of branched vs. linear C8 alcohols can rely on the 10–12 °C boiling point difference to achieve baseline resolution. Procurement of certified reference material with defined purity (≥98%) ensures reproducible retention time calibration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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